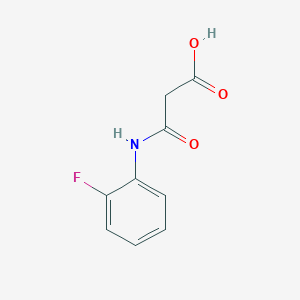![molecular formula C13H21N3O2 B6170729 tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate CAS No. 2639446-67-4](/img/new.no-structure.jpg)
tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate: is a chemical compound that belongs to the class of organic compounds known as carbamates. Carbamates are derivatives of carbamic acid and are widely used in various industrial and pharmaceutical applications due to their versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate typically involves the following steps:
Amination: : The starting material, 2-aminopyridine, undergoes amination to introduce the amino group at the appropriate position.
Alkylation: : The aminated pyridine is then alkylated with an appropriate alkyl halide to introduce the propyl group.
Carbamate Formation: : The alkylated pyridine is treated with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
化学反应分析
Types of Reactions
Tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce the carbamate group.
Substitution: : Substitution reactions can occur at the amino or propyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Various alkyl halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of corresponding oxo derivatives.
Reduction: : Formation of reduced carbamate derivatives.
Substitution: : Formation of substituted derivatives with different alkyl or aryl groups.
科学研究应用
Tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate: has several scientific research applications, including:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its potential therapeutic properties in drug development.
Industry: : Utilized in the production of various chemical products and materials.
作用机制
The mechanism by which tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
相似化合物的比较
Tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate: can be compared with other similar compounds, such as:
Tert-butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate
Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound
属性
CAS 编号 |
2639446-67-4 |
|---|---|
分子式 |
C13H21N3O2 |
分子量 |
251.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



